Cyclohexane, [(1-methylpropyl)thio]- is an organic compound with the molecular formula and a molecular weight of approximately 172.337 g/mol. It is classified under the category of thioethers due to the presence of a sulfur atom in its structure. The compound features a cyclohexane ring substituted with a (1-methylpropyl)thio group, which contributes to its unique properties. The IUPAC Standard InChI for this compound is InChI=1S/C10H20S/c1-3-9(2)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3, and its CAS Registry Number is 7058-01-7 .
These reactions highlight the reactivity of the sulfur atom, which plays a crucial role in the compound's chemistry.
Cyclohexane, [(1-methylpropyl)thio]- can be synthesized through several methods:
These methods provide various pathways for synthesizing this compound depending on available starting materials and desired yields.
Cyclohexane, [(1-methylpropyl)thio]- has potential applications in several fields:
Its unique structure may allow it to serve specific functions in these applications.
Several compounds share structural similarities with Cyclohexane, [(1-methylpropyl)thio]-, which include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Cyclohexanol | C6H12O | Alcohol group instead of thioether |
| Cyclohexanethiol | C6H12S | Contains a sulfur atom but lacks the propyl group |
| 1-Methylcyclohexene | C10H18 | Unsaturated structure compared to cyclohexane |
| 2-Cyclohexylbutane | C10H20 | Similar carbon skeleton but different functional groups |
Cyclohexane, [(1-methylpropyl)thio]- is unique due to its specific combination of a cyclohexane ring and a thioether functionality that distinguishes it from other similar compounds. Its potential applications and reactivity profile make it an interesting subject for further research within organic chemistry and related fields.